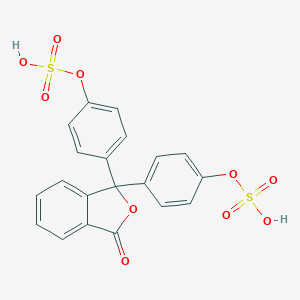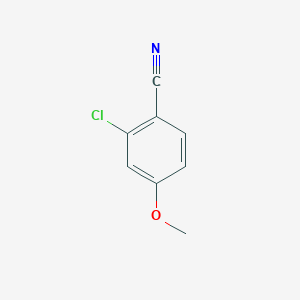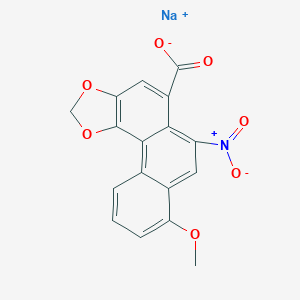
2-Fluoro-4-iodobenzonitrile
描述
2-Fluoro-4-iodobenzonitrile is a chemical compound with the molecular formula C7H3FIN . It is a building block used in various chemical syntheses . It has been used in the synthesis of L. infantum trypanothione reductase (Li -TryR) dimerization and oxidoreductase activity inhibitors, and transient receptor potential ankyrin 1 (TRPA1) antagonists .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-iodobenzonitrile is1S/C7H3FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Fluoro-4-iodobenzonitrile is a solid powder at room temperature . It has a molecular weight of 247.01 . The boiling point is between 103-105°C, and the melting point is greater than 110°C .科学研究应用
Structural and Electronic Properties
2-Fluoro-4-iodobenzonitrile is studied for its energetic and structural properties. The standard molar enthalpies of formation, both in the condensed phase and the gaseous phase, are derived from the combustion energies and measured using high-temperature Calvet microcalorimetry. Vapor-pressure studies and theoretical calculations contribute to understanding its electronic properties, such as basicities, electron affinities, and ionization enthalpies (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Halogen-Cyano Interactions
Research on halogen-cyano interactions in compounds like 2-Fluoro-4-iodobenzonitrile focuses on the standard molar enthalpies of formation and the strength of these interactions in the crystal. This study involves both experimental and computational approaches, examining the energetic and structural aspects of these interactions (Rocha, D. R. D. Silva, & A. Silva, 2013).
Chemical Reactions and Synthesis
The compound is utilized in various chemical reactions, such as its reaction with ammonia and different ions, leading to the production of various derivatives. The displacement of the fluorine atom in certain reactions is a key aspect studied in this context (Birchall, Haszeldine, & Jones, 1971).
Use in Radiofluorination
2-Fluoro-4-iodobenzonitrile is used in radiofluorination processes. Studies show its rapid reaction with alkenes and alkynes under mild conditions, indicating its potential in preparing low-molecular weight radiopharmaceuticals (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).
Phase Transition Studies
Investigations into the phase transition of 4-iodobenzonitrile, a related compound, help in understanding the behavior of 2-Fluoro-4-iodobenzonitrile under different conditions. These studies are significant for crystal engineering and understanding non-covalent interactions (Giordano & Parsons, 2017).
安全和危害
2-Fluoro-4-iodobenzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
属性
IUPAC Name |
2-fluoro-4-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQVXHBSTRFRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379069 | |
| Record name | 2-fluoro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodobenzonitrile | |
CAS RN |
137553-42-5 | |
| Record name | 2-Fluoro-4-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137553-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)


![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)